3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid

Description

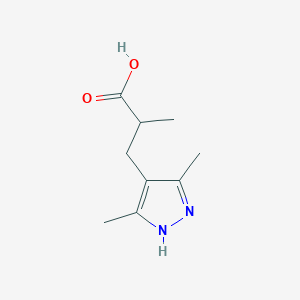

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid (C₉H₁₄N₂O₂) is a pyrazole-derived carboxylic acid characterized by a methyl-substituted pyrazole core linked to a branched propanoic acid chain. Its structure includes a 3,5-dimethylpyrazole moiety and a 2-methylpropanoic acid group, as detailed by its SMILES string CC1=C(C(=NN1)C)CC(C)C(=O)O and InChI identifier . The compound’s molecular weight is 182.22 g/mol, and its collision cross-section and crystallographic data (if available) would typically be analyzed using tools like SHELX .

Properties

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-5(9(12)13)4-8-6(2)10-11-7(8)3/h5H,4H2,1-3H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCNNCJYWFIMQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives. For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

Substitution at Position 4: The 3,5-dimethylpyrazole can then be subjected to a Friedel-Crafts acylation reaction using 2-methylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the 2-methylpropanoic acid moiety at position 4.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalyst concentration) can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.

Major Products Formed

Oxidation: Formation of this compound derivatives with additional carboxylic or ketone groups.

Reduction: Formation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanol.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for the development of drugs targeting specific enzymes or receptors.

Case Study: Pyrazole Derivatives in Drug Development

Research indicates that pyrazole derivatives exhibit anti-inflammatory and analgesic properties. For example, compounds similar to this compound have been investigated for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in pain and inflammation pathways.

Materials Science

This compound can be utilized in the development of novel materials with specific electronic or optical properties. The pyrazole ring's ability to participate in π-π stacking interactions makes it suitable for organic electronics.

Case Study: Organic Light Emitting Diodes (OLEDs)

Studies have shown that incorporating pyrazole derivatives into OLEDs enhances their efficiency and stability. The unique electronic properties of this compound can lead to improved light emission characteristics.

Biological Studies

In biological research, this compound can act as a probe to investigate various biochemical pathways. Its interaction with biological targets can provide insights into cellular mechanisms.

Case Study: Biochemical Pathway Analysis

Research has demonstrated that pyrazole-containing compounds can modulate signal transduction pathways by acting on specific receptors. For instance, studies involving this compound have shown its potential to influence cellular responses through receptor binding studies.

Industrial Applications

The compound is also relevant in the synthesis of agrochemicals and dyes. Its chemical structure allows for modifications that can enhance the efficacy of agricultural products.

Case Study: Agrochemical Development

Research on similar pyrazole derivatives has led to the development of herbicides with improved selectivity and reduced environmental impact. The application of this compound in this context shows promise for future formulations.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of the 2-methylpropanoic acid moiety can influence the compound’s solubility, bioavailability, and overall pharmacokinetic properties.

Comparison with Similar Compounds

Target Compound:

- Pyrazole substituents : 3,5-dimethyl groups.

- Acid chain: 2-methylpropanoic acid.

Analogues:

(S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13k) Pyrazole substituents: 3,5-Difluorophenyl group. Additional features: Thiazolidinone ring and phenylpropanoic acid chain.

3-{5-Cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[3-(propan-2-yloxy)phenyl]-1H-indol-1-yl}propanoic acid Pyrazole substituents: Retains 3,5-dimethyl groups. Additional features: Indole scaffold with cyclopropyl and propan-2-yloxy groups. Impact: Increased molecular weight (≈450–500 g/mol) and lipophilicity due to the indole system, likely enhancing protein-binding affinity but complicating solubility.

(2E)-3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid Pyrazole substituents: 4-Fluorophenyl and 3,5-dimethyl groups. Acid chain: α,β-unsaturated (ene) bond.

Modifications to the Acid Chain

2-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)adamantan-1-yl]acetic acid Acid chain: Adamantane-linked acetic acid. Impact: Adamantane’s rigidity enhances metabolic resistance but reduces solubility (clogP >4), contrasting with the target’s flexible propanoic acid chain (clogP ≈1.5–2.0).

3-[7-(1,5-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid Acid chain: Propanoic acid linked to triazolopyrimidine.

Physicochemical Properties

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₄N₂O₂

- SMILES Notation : CC1=C(C(=NN1)C)CC(C)C(=O)O

- InChIKey : ZJCNNCJYWFIMQY-UHFFFAOYSA-N

The compound features a pyrazole ring, which is a common motif in many biologically active molecules. The presence of the dimethyl groups and the carboxylic acid functionality contributes to its solubility and reactivity.

Pharmacological Properties

Research indicates that compounds with a pyrazole nucleus exhibit a wide range of biological activities, including:

- Anti-inflammatory Effects : Pyrazole derivatives have shown significant anti-inflammatory properties. For instance, a study demonstrated that certain pyrazole compounds exhibited over 80% inhibition of inflammation in carrageenan-induced paw edema models, comparable to standard anti-inflammatory drugs like diclofenac .

- Antimicrobial Activity : The compound's structural analogs have been evaluated for their antimicrobial properties against various bacterial strains. Some derivatives demonstrated promising results against E. coli and Staphylococcus aureus, indicating potential for developing new antibiotics .

- Anticancer Potential : Studies have suggested that pyrazole derivatives can inhibit cancer cell proliferation. Specifically, certain compounds have been reported to induce apoptosis in cancer cells, showcasing their potential as anticancer agents .

The biological activities of this compound may involve several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Compounds in this class can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to their anti-inflammatory effects .

- Interaction with Enzymes : Some pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

- Targeting Cancer Pathways : The ability of these compounds to modulate signaling pathways involved in cell growth and apoptosis makes them candidates for cancer therapy .

Case Studies

Several studies highlight the biological activity of related pyrazole compounds:

- Anti-inflammatory Activity : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using the carrageenan-induced paw edema model. Results showed that some compounds achieved up to 85% inhibition compared to controls .

- Antimicrobial Screening : In vitro tests against various bacterial strains revealed that certain pyrazole derivatives exhibited significant antimicrobial activity at low concentrations, suggesting their potential use in treating bacterial infections .

- Cancer Cell Line Studies : Research involving different cancer cell lines indicated that specific pyrazole derivatives could effectively induce cell cycle arrest and apoptosis, marking them as promising candidates for further development in oncology .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling pyrazole derivatives with propanoic acid precursors. For example, diazomethane and triethylamine in dichloromethane under controlled temperatures (-20°C to -15°C) are used to introduce substituents . Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol or methanol) are standard purification steps. Yield optimization requires precise temperature control and stoichiometric ratios of reagents .

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are most reliable?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments (e.g., pyrazole ring protons at δ 7.3–8.3 ppm) and carbon backbone .

- FT-IR : Confirms carboxylic acid (O-H stretch ~3250 cm⁻¹) and C=O (1716 cm⁻¹) groups .

- ESI-MS : Validates molecular weight (e.g., [M-H]⁻ peaks) .

Cross-referencing with computational tools (e.g., SMILES:CC1=C(C(=NN1)C)C(C)C(=O)O) ensures structural accuracy .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer : The compound is soluble in polar organic solvents (DMF, ethanol) but insoluble in water. Stability tests under varying pH (2–12) and temperatures (4–40°C) show degradation above 60°C. Storage recommendations include anhydrous conditions and inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism (e.g., pyrazole ring proton shifts). Use deuterated solvents (DMSO-d6) to stabilize specific tautomers and compare with density functional theory (DFT)-calculated spectra . Multi-dimensional NMR (e.g., COSY, HSQC) can clarify ambiguous proton couplings .

Q. What strategies optimize synthetic yield while minimizing by-products in large-scale reactions?

- Methodological Answer :

- Catalyst Screening : Triethylamine improves coupling efficiency in dichloromethane .

- Flow Chemistry : Reduces side reactions via precise reagent mixing and temperature control .

- By-Product Analysis : HPLC or GC-MS identifies impurities (e.g., unreacted pyrazole intermediates), guiding solvent system adjustments .

Q. How can biological activity be systematically evaluated for this compound, and what assay designs are recommended?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination .

- Cellular Uptake : Radiolabeling (e.g., ³H/¹⁴C isotopes) tracks intracellular accumulation .

- SAR Studies : Modify substituents (e.g., trifluoroethyl groups) to correlate structure with activity .

Q. What computational tools are effective for modeling interactions between this compound and biological targets?

- Methodological Answer :

- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., COX-2 or PPAR-γ) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Models : Train datasets on pyrazole derivatives to predict bioavailability and toxicity .

Q. How can researchers isolate and characterize stereoisomers or tautomers of this compound?

- Methodological Answer :

- Chiral Chromatography : Use CHIRALPAK® columns with hexane/isopropanol mobile phases .

- X-ray Crystallography : Resolves tautomeric forms (e.g., 1H vs. 2H-pyrazole) via crystallographic data (e.g., CCDC entries) .

- Variable-Temperature NMR : Monitors tautomer equilibria by tracking proton shifts at 25–100°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.